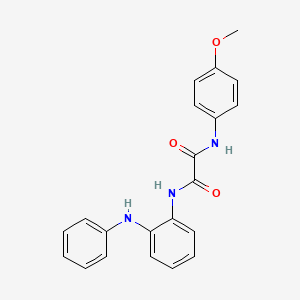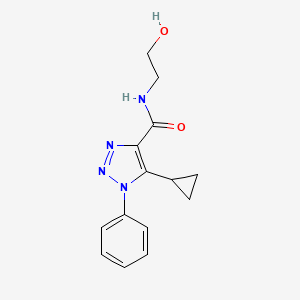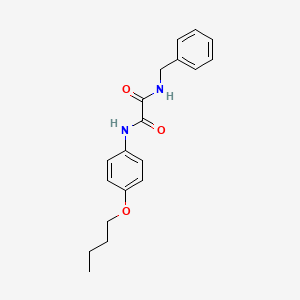
N-(2-anilinophenyl)-N'-(4-methoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-(2-anilinophenyl)-N'-(4-methoxyphenyl)ethanediamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP is a small molecule that belongs to the family of diarylamides and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of AMPP is not fully understood, but it is believed to act as an inhibitor of the tubulin polymerization process, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately results in cell death. AMPP has also been shown to induce apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
AMPP has been shown to have both biochemical and physiological effects. In biochemical studies, AMPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In physiological studies, AMPP has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPP in lab experiments is its high yield and selectivity in the synthesis process. Additionally, AMPP has shown promising results in various applications, making it a versatile compound for research. However, one of the limitations of using AMPP is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on AMPP. One of the potential applications is in the development of new anticancer drugs, as AMPP has shown promising results in inhibiting the growth of cancer cells. Additionally, AMPP can be used as a building block for the synthesis of new materials with potential applications in gas storage and separation. Further studies are also needed to fully understand the mechanism of action of AMPP and its potential side effects.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of AMPP can be achieved using various methods, with the Buchwald-Hartwig amination being the most commonly used. AMPP has shown promising results in various applications, including medicinal chemistry, organic electronics, and materials science. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. AMPP has both biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential of AMPP in various fields and to develop new applications.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, AMPP has been evaluated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In organic electronics, AMPP has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and has shown improved efficiency and stability. In materials science, AMPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and has shown potential for gas storage and separation.
Propriétés
IUPAC Name |
N'-(2-anilinophenyl)-N-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-17-13-11-16(12-14-17)23-20(25)21(26)24-19-10-6-5-9-18(19)22-15-7-3-2-4-8-15/h2-14,22H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUZKFLRIARRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4731176.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B4731179.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide](/img/structure/B4731185.png)

![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B4731204.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B4731211.png)
![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-1-piperidinesulfonamide](/img/structure/B4731216.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4731244.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4731263.png)
![N-benzyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B4731269.png)
![4-[(4-{[2-(2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4731278.png)


